3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile is an organic compound characterized by a hydroxyl group, a nitrile group, and a phenyl group attached to a central carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-3-phenylpropanenitrile with a suitable oxidizing agent to introduce the hydroxyl group. The reaction conditions typically include:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Solvents: Organic solvents like dichloromethane or acetonitrile.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. This ensures consistent product quality and efficient use of reagents. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a carbonyl group, forming 3-oxo-2,2-dimethyl-3-phenylpropanenitrile.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 3-Oxo-2,2-dimethyl-3-phenylpropanenitrile.
Reduction: 3-Hydroxy-2,2-dimethyl-3-phenylpropanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Materials Science: Used in the design of novel materials with unique properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2,2-dimethylpropanenitrile: Lacks the phenyl group, resulting in different chemical properties and reactivity.
3-Hydroxy-3-phenylpropanenitrile: Lacks the dimethyl groups, affecting its steric and electronic characteristics.
2,2-Dimethyl-3-phenylpropanenitrile:
Uniqueness
3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile is unique due to the combination of its hydroxyl, nitrile, and phenyl groups. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
50654-42-7 |
---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-hydroxy-2,2-dimethyl-3-phenylpropanenitrile |
InChI |
InChI=1S/C11H13NO/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10,13H,1-2H3 |
InChI-Schlüssel |
KRKKSXYOZJKIQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.